1-(Cyclopropylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine
Description
The compound features a piperazine core substituted at the 1-position with a cyclopropylsulfonyl group and at the 4-position with a phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This dioxaborolan group is a protected boronic acid, critical for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in drug development . The cyclopropylsulfonyl group introduces steric bulk and electron-withdrawing properties, which may enhance metabolic stability and influence binding affinity in biological targets .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O4S/c1-18(2)19(3,4)26-20(25-18)15-5-7-16(8-6-15)21-11-13-22(14-12-21)27(23,24)17-9-10-17/h5-8,17H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFQPVQWXHNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Electronic and Steric Effects
Reactivity in Cross-Coupling Reactions
- All dioxaborolan-containing compounds () are viable substrates for Suzuki-Miyaura reactions. However, the pyridinyl-dioxaborolan in may exhibit slower coupling kinetics due to the electron-deficient pyridine ring compared to phenyl-dioxaborolan derivatives .
- The phenoxypropyl linker in introduces conformational flexibility, enabling access to sterically hindered coupling partners, a feature absent in the rigid phenyl-dioxaborolan structure of the target compound .
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